molecular formula C23H23N3O4 B2609745 N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871547-33-0

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2609745
CAS No.: 871547-33-0
M. Wt: 405.454
InChI Key: ACXGKDBHAPNLEH-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan-2-carboxamide moiety linked to a benzimidazole ring system, which is further substituted with a 4-methoxyphenoxyethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzimidazole core, followed by the introduction of the 4-methoxyphenoxyethyl group and the furan-2-carboxamide moiety. Common reagents used in these reactions include various acids, bases, and coupling agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The presence of the furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(2-Methoxyphenoxy)ethyl]-1-propanamine: This compound shares the methoxyphenoxyethyl group but differs in the core structure and functional groups.

    N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide: This compound has a similar methoxyphenoxyethyl group but features a nitrobenzamide moiety instead of the benzimidazole and furan-2-carboxamide groups. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-28-17-8-10-18(11-9-17)29-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-30-21/h2-11,15H,12-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXGKDBHAPNLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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